Methyl 4-chloro-2-methoxy-5-nitrobenzoate
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that include nitration, reduction, and cyclization reactions. For example, the synthesis of derivatives starting from 4-chloro-2-fluoro-5-nitrobenzoic acid involves heterocyclic oriented synthesis (HOS) leading to various nitrogenous cycles, highlighting the potential for creating diverse libraries of heterocyclic compounds which are significant in drug discovery (Křupková, Funk, Soural, & Hlaváč, 2013).
Molecular Structure Analysis
Studies on compounds with similar structures have revealed insights into molecular configurations, such as the presence of hydrogen-bonded chains and rings. These molecular interactions contribute to the stability and reactivity of the compounds. For instance, the investigation into hydrogen-bonded structures in methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate showed the significance of N-H...O(carbonyl) and C-H...O(nitro) hydrogen bonds in forming chains of edge-fused rings (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).
Chemical Reactions and Properties
The chemical behavior of methyl 4-chloro-2-methoxy-5-nitrobenzoate and its derivatives under different conditions can elucidate its reactivity. For instance, the thermal and magnetic properties of related compounds have been studied, demonstrating how molecular structure influences physical properties and reactivity (Bocian & Ferenc, 2002).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the applications and handling of this compound. Studies on similar compounds, like the analysis of methyl 2,6-dihydroxy-3-nitrobenzoate, provide valuable insights into how structural features like hydrogen bonding affect physical properties (Sonar, Venkatraj, Parkin, & Crooks, 2007).
Chemical Properties Analysis
Investigating the chemical properties involves examining reactivity with other substances, stability under various conditions, and potential for chemical modifications. The solvolysis studies, for example, shed light on the ester's reactivity and the influence of substituents on its behavior (Jursic, Ladika, & Sunko, 1986).
Scientific Research Applications
A study by Havaldar, Bhise, and Burudkar (2004) synthesized 10-methoxy-4,8-dinitro-6H-benzothieno2,3-cchromen-6-one, showing promising antibacterial activity against various bacteria. This synthesis process potentially involves Methyl 4-chloro-2-methoxy-5-nitrobenzoate as a precursor or related compound (Havaldar, Bhise, & Burudkar, 2004).
Sukhomlinov and Maksimets (1965) developed a method for synthesizing isomeric methoxy derivatives of 6-nitro-9-chlordacridine and 6-nitroacridone, highlighting potential applications in organic synthesis and pharmaceutical research, where Methyl 4-chloro-2-methoxy-5-nitrobenzoate could be a key component (Sukhomlinov & Maksimets, 1965).
Katritzky, Rachwał, and Ollmann (1994) presented a novel method for synthesizing 5- and 6-substituted-1-methylbenzimidazoles from 4-substituted anilines, where Methyl 4-chloro-2-methoxy-5-nitrobenzoate could be involved in the synthesis process (Katritzky, Rachwał, & Ollmann, 1994).
Cai Chun (2004) improved the synthesis of methyl 4-butyrylamino-3-methyl-5-nitrobenzoate, achieving over 80% yield, suggesting potential cost and quality advantages in large-scale production. This synthesis could have relevance to the production or use of Methyl 4-chloro-2-methoxy-5-nitrobenzoate (Cai, 2004).
The synthesis of 4-chloro-7-ethoxy-2(3H)-benzoxazolone-6-carboxylic acid, a potential gastroprokinetic agent, by Kato and Morie (1996) utilized intermediates that may include Methyl 4-chloro-2-methoxy-5-nitrobenzoate or related compounds (Kato & Morie, 1996).
Lomov (2019) developed alternative approaches for synthesizing 2-methoxy-4-(methylsulfanyl)benzoic acid, an intermediate in cardiotonic drugs Sulmazole and Isomazole, highlighting its potential application in pharmaceutical synthesis (Lomov, 2019).
properties
IUPAC Name |
methyl 4-chloro-2-methoxy-5-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO5/c1-15-8-4-6(10)7(11(13)14)3-5(8)9(12)16-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSVQVKAYOHSBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10595437 | |
Record name | Methyl 4-chloro-2-methoxy-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10595437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chloro-2-methoxy-5-nitrobenzoate | |
CAS RN |
109069-75-2 | |
Record name | Methyl 4-chloro-2-methoxy-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10595437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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